N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine
Overview
Description
N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine is a chemical compound with the molecular formula C11H15N5O2 and a molecular weight of 249.27 g/mol . This compound is primarily used for research purposes and has various applications in scientific studies.
Preparation Methods
The synthesis of N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves multiple steps. One common method starts with 2-(2-nitrophenyl)acetonitrile and 4,6-dimethoxy-2-(methylsulfonyl)pyrimidine as starting materials. The synthesis proceeds through condensation, reduction, and acylation reactions . The reaction conditions typically involve the use of catalysts and specific temperature controls to ensure the desired product is obtained with high purity.
Chemical Reactions Analysis
N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under suitable conditions.
Scientific Research Applications
N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine is used in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biological molecules.
Medicine: Research is conducted to explore its potential therapeutic applications and effects on different biological pathways.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are conducted to elucidate the exact molecular mechanisms and pathways involved .
Comparison with Similar Compounds
N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:
N-(2-(cyano(4,6-dimethoxypyrimidin-2-yl)methyl)phenyl)amide derivatives: These compounds share a similar pyrimidine structure and exhibit comparable chemical properties.
Sulfadimethoxine derivatives: These compounds also contain dimethoxypyrimidine moieties and are studied for their biological activities.
The uniqueness of this compound lies in its specific structural features and the resulting chemical and biological properties that differentiate it from other related compounds.
Properties
IUPAC Name |
N-[(4,6-dimethoxypyrimidin-5-yl)methyl]-1-methylpyrazol-4-amine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O2/c1-16-6-8(4-15-16)12-5-9-10(17-2)13-7-14-11(9)18-3/h4,6-7,12H,5H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMUDUFJKKPEUTC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)NCC2=C(N=CN=C2OC)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.